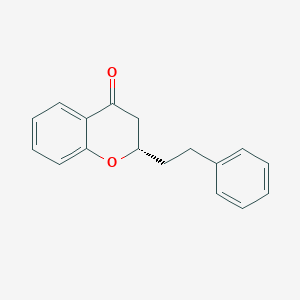

(S)-2-(2-Phenylethyl)chroman-4-one

Description

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C17H16O2 |

|---|---|

Molecular Weight |

252.31 g/mol |

IUPAC Name |

(2S)-2-(2-phenylethyl)-2,3-dihydrochromen-4-one |

InChI |

InChI=1S/C17H16O2/c18-16-12-14(11-10-13-6-2-1-3-7-13)19-17-9-5-4-8-15(16)17/h1-9,14H,10-12H2/t14-/m0/s1 |

InChI Key |

JSZHKARAUAIUIV-AWEZNQCLSA-N |

Isomeric SMILES |

C1[C@@H](OC2=CC=CC=C2C1=O)CCC3=CC=CC=C3 |

Canonical SMILES |

C1C(OC2=CC=CC=C2C1=O)CCC3=CC=CC=C3 |

Origin of Product |

United States |

Sophisticated Synthetic Methodologies for S 2 2 Phenylethyl Chroman 4 One and Its Analogs

Advanced Strategies for Chroman-4-one Core Synthesis

The synthesis of the foundational chroman-4-one scaffold is a critical first step. Researchers have developed a variety of robust methods to construct this heterocyclic system, ranging from classical cyclization reactions to modern catalytic processes.

Intramolecular Cyclization Pathways

Intramolecular cyclization represents a direct and efficient route to the chroman-4-one core. A prominent example is the intramolecular oxa-Michael addition. nih.gov This reaction typically involves a base-promoted aldol (B89426) condensation between a 2'-hydroxyacetophenone (B8834) and an appropriate aldehyde to form a chalcone (B49325) intermediate. This intermediate then undergoes a subsequent intramolecular conjugate addition of the phenolic hydroxyl group to the α,β-unsaturated ketone, yielding the chroman-4-one ring system. nih.gov Microwave irradiation has been employed to accelerate this process, often in the presence of a base such as diisopropylamine (B44863) (DIPA) in ethanol (B145695). nih.govacs.org

This strategy is not limited to chalcone-type precursors. For instance, the cyclization of o-hydroxydibenzoylmethane intermediates in the presence of strong acids is a key step in the Baker-Venkataraman rearrangement, which is used to synthesize related flavones. ijrar.org Modifications of the Claisen condensation also utilize intramolecular cyclization to produce chromone (B188151) structures from o-hydroxyacetophenones and esters, which can then be further transformed into chroman-4-ones. ijrar.org

Stereoselective Oxo-Michael Additions

Achieving stereocontrol during the formation of the chroman-4-one ring is crucial for the synthesis of enantiomerically pure compounds. The intramolecular oxa-Michael reaction is a key transformation where stereoselectivity can be induced. acs.org The challenge lies in the lower nucleophilicity of alcohol nucleophiles compared to their carbon, nitrogen, or sulfur counterparts, and the potential for the reverse reaction to cause racemization. acs.org

To overcome these challenges, organocatalysis has emerged as a powerful tool. Chiral superbases, for example, have been shown to catalyze the intramolecular oxa-Michael reaction of α,β-unsaturated esters and amides with high enantioselectivity. acs.org Computational studies suggest that the catalyst forms multiple hydrogen bonds with the substrate, creating a stabilizing and stereodifferentiating environment. acs.org Another approach involves the use of chiral phosphoric acids to catalyze the cyclization of precursors like α,β-unsaturated thioesters, which are sufficiently reactive to undergo cyclization with high enantioselectivity. whiterose.ac.uk

The table below summarizes representative catalysts and conditions for stereoselective oxa-Michael additions.

| Catalyst Type | Substrate Type | Conditions | Enantioselectivity (ee) | Reference |

| Chiral Iminophosphorane | α,β-Unsaturated Ester | Toluene, rt | up to 99% | acs.org |

| Chiral Phosphoric Acid | α,β-Unsaturated Thioester | Cyclohexane, 50 °C | up to 99% | whiterose.ac.uk |

| Nickel Diamine Complex | β-Keto Ester/Nitroolefin | Toluene, 40 °C | >95:5 dr, 99% ee | nih.gov |

Catalyst-Mediated Annulation Reactions

Annulation reactions, where a new ring is formed on a pre-existing one, provide another sophisticated avenue to chroman-4-ones. These reactions can be mediated by various catalysts, including transition metals and organocatalysts. For instance, a [4+2] cycloaddition (Diels-Alder type) strategy has been developed using salicyl N-phosphonyl imines and allenoates. nih.gov In the presence of a base like cesium carbonate, this reaction proceeds with high diastereoselectivity to afford highly functionalized 4H-chromenes, which are precursors to chroman-4-ones. nih.gov

Palladium catalysis has also been instrumental in the synthesis of chroman-4-one derivatives. Methods involving Pd-mediated cross-coupling reactions have been successfully used to introduce a variety of functional groups onto the chroman-4-one scaffold. nih.gov

Radical-Initiated Cyclization Approaches

Radical chemistry offers a unique and powerful set of tools for the synthesis of complex molecules under mild conditions. Radical-initiated cyclization has been successfully applied to the synthesis of 3-substituted chroman-4-ones. rsc.orgresearchgate.net These reactions typically start from o-(allyloxy)arylaldehydes. rsc.orgresearchgate.net An in-situ generated radical adds to the aldehyde, forming an acyl radical. This acyl radical then undergoes an intramolecular 5-exo-trig cyclization onto the tethered alkene. The resulting cyclized radical is then trapped to yield the final product. rsc.orgwikipedia.org

A variety of radical precursors can be used to generate the initial radical, allowing for the introduction of diverse substituents at the 3-position of the chroman-4-one. These methods often exhibit high functional group tolerance. researchgate.netresearchgate.net For example, visible-light-mediated processes using photoredox catalysts can generate radicals from readily available starting materials. researchgate.net

The general mechanism for a radical-initiated cyclization to form a chroman-4-one is depicted below.

| Step | Description |

| 1. Radical Generation | An external radical is generated from a precursor (e.g., via photoredox catalysis). |

| 2. Acyl Radical Formation | The external radical adds to the aldehyde group of an o-(allyloxy)arylaldehyde. |

| 3. Intramolecular Cyclization | The newly formed acyl radical attacks the intramolecular alkene in a 5-exo-trig fashion. |

| 4. Radical Trapping/Propagation | The resulting alkyl radical is trapped by a suitable agent or propagates a chain reaction. |

Enantioselective Synthesis of (S)-2-(2-Phenylethyl)chroman-4-one

The direct enantioselective synthesis of this compound requires precise control over the stereocenter at the C2 position. While the previously mentioned methods can construct the core, specific strategies are needed to install the (S)-configured 2-phenylethyl group. A highly effective and common strategy is the asymmetric reduction of a prochiral precursor, namely 2-(2-phenylethyl)chromone (B1200894).

Asymmetric Catalytic Reductions and Hydrogenations

Asymmetric catalytic hydrogenation is a premier method for the enantioselective reduction of carbon-carbon double bonds. nih.gov In the context of synthesizing this compound, the corresponding 2-(2-phenylethyl)chromone serves as the ideal substrate. This chromone can be synthesized through various methods, including those starting from 2'-hydroxyacetophenone and 3-phenylpropanoic acid derivatives. nih.gov

The asymmetric hydrogenation of the endocyclic C2-C3 double bond of the chromone can be achieved using chiral transition metal catalysts. Rhodium and Ruthenium complexes featuring chiral phosphine (B1218219) ligands are among the most successful catalysts for this type of transformation. researchgate.netresearchgate.net For example, Rh-based catalysts with chiral diphosphine ligands have been shown to be effective in the asymmetric hydrogenation of 2-substituted 4H-chromenes, yielding chiral chromanes with high enantioselectivity. researchgate.net A similar catalytic system can be applied to the hydrogenation of 2-(2-phenylethyl)chromone.

The choice of chiral ligand is paramount in determining the stereochemical outcome of the reaction. Ligands such as BINAP and its derivatives are well-known for their ability to induce high levels of enantioselectivity in Ru-catalyzed hydrogenations. nih.gov The selection of the (R)- or (S)-enantiomer of the chiral ligand will dictate the formation of the (R)- or (S)-product, respectively. Therefore, to obtain this compound, a catalyst with the appropriate chirality must be employed.

The table below provides examples of catalyst systems used for the asymmetric hydrogenation of related substrates, which are applicable to the synthesis of the target molecule.

| Catalyst System | Substrate Type | Product Configuration | Enantioselectivity (ee) | Reference |

| [Rh(cod)2]SbF6 / Chiral Bisphosphine | 2-Substituted 4H-chromene | Chiral Chromane (B1220400) | 89-90% | researchgate.net |

| RuCl2(chiral-diphosphine)(diamine) | Aromatic Ketones | Chiral Alcohol | up to 99.5% | nih.gov |

| Ir-complex / Chiral P,N-ligand | 2-Aryl-4H-chromenes | Chiral Chromane | High | researchgate.net |

By carefully selecting the appropriate chiral catalyst and optimizing reaction conditions such as solvent, pressure, and temperature, the asymmetric hydrogenation of 2-(2-phenylethyl)chromone can be steered to selectively produce this compound in high yield and high enantiomeric excess.

Chiral Auxiliary-Mediated Approaches

Chiral auxiliaries are powerful tools in asymmetric synthesis, enabling the stereocontrolled formation of new chiral centers. researchgate.netyoutube.com These chemical entities, which are themselves enantiomerically pure, are temporarily incorporated into a prochiral substrate. youtube.com They guide the stereochemical outcome of a subsequent reaction, after which the auxiliary can be removed and ideally recycled. youtube.com

One of the most successful classes of chiral auxiliaries is the oxazolidinones, often referred to as Evans' auxiliaries. researchgate.net In the context of synthesizing this compound, a chiral auxiliary-based approach would typically involve the acylation of a chiral oxazolidinone with a suitable precursor, followed by a diastereoselective reaction to introduce the phenylethyl group at the C2 position.

For instance, a synthetic strategy could begin with the attachment of a chromone-2-carboxylic acid derivative to a chiral auxiliary like (S)-4-tert-butyloxazolidin-2-one. The resulting N-acyloxazolidinone can then undergo a conjugate addition reaction with a phenylethyl organocuprate reagent. The steric hindrance provided by the auxiliary directs the incoming nucleophile to a specific face of the molecule, leading to the formation of one diastereomer in excess. Subsequent cleavage of the auxiliary would yield the desired this compound. The effectiveness of this method relies on high diastereoselectivity in the key bond-forming step and a clean, high-yielding removal of the auxiliary. researchgate.net

| Chiral Auxiliary Example | Application | Key Feature |

| (S)-4-tert-Butyloxazolidin-2-one | Asymmetric Diels-Alder and alkylation reactions | Provides high diastereoselectivity |

| Camphor-derived auxiliaries | Asymmetric alkylation and Diels-Alder reactions | Concave structure influences stereochemical outcome researchgate.net |

| Pseudoephedrine | Asymmetric alkylation reactions | Forms crystalline derivatives, aiding in purification researchgate.net |

Enzymatic Biotransformations for Enantiopurity

Enzymatic biotransformations offer an environmentally benign and highly selective alternative to classical chemical methods for obtaining enantiopure compounds. pharmasalmanac.com Enzymes operate under mild conditions and can exhibit exquisite chemo-, regio-, and enantioselectivity. core.ac.uk For the synthesis of this compound, several enzymatic strategies could be envisioned.

One approach is the asymmetric reduction of a suitable precursor ketone using an alcohol dehydrogenase (ADH). For example, the reduction of 2-(2-phenylethyl)chromone could be catalyzed by an ADH that selectively produces the (S)-alcohol, which can then be oxidized to the desired ketone. Alternatively, a one-pot, multi-enzyme system could be employed, where one enzyme catalyzes the formation of the chroman-4-one scaffold and a second enzyme performs the stereoselective reduction. mdpi.com

Another powerful enzymatic method is the use of Baeyer-Villiger monooxygenases (BVMOs). core.ac.uk These enzymes catalyze the insertion of an oxygen atom adjacent to a carbonyl group, a reaction that can proceed with high enantioselectivity. core.ac.uk While not a direct route to the target ketone, BVMOs can be used in dynamic kinetic resolution processes to produce chiral precursors with high enantiomeric excess. core.ac.uk

| Enzyme Type | Reaction | Advantage |

| Alcohol Dehydrogenase (ADH) | Asymmetric reduction of ketones | High enantioselectivity mdpi.com |

| Ene-Reductase (ER) | Asymmetric reduction of C=C double bonds | Creation of specific stereocenters mdpi.com |

| Baeyer-Villiger Monooxygenase (BVMO) | Oxidation of ketones to esters/lactones | Can be used in dynamic kinetic resolution core.ac.uk |

Kinetic Resolution Techniques

Kinetic resolution is a widely used strategy for separating enantiomers from a racemic mixture. wikipedia.org This method relies on the differential reaction rates of the two enantiomers with a chiral catalyst or reagent. wikipedia.org As the reaction proceeds, the slower-reacting enantiomer is enriched in the unreacted starting material, while the faster-reacting enantiomer is converted into a product. wikipedia.org

For the preparation of this compound, a kinetic resolution of racemic 2-(2-phenylethyl)chroman-4-one could be employed. One such method is asymmetric hydrogenation. Using a chiral transition metal catalyst, such as an iridium-SpiroPAP complex, the racemic chroman-2-one can be hydrogenated, with one enantiomer reacting faster than the other. chinesechemsoc.org This would allow for the isolation of the unreacted this compound with high enantiomeric excess. chinesechemsoc.orgchinesechemsoc.org The selectivity factor (s), which is a measure of the relative rate of reaction of the two enantiomers, is a critical parameter in kinetic resolution. High s-values are desirable for efficient separation. chinesechemsoc.org

| Resolution Technique | Catalyst/Reagent | Outcome |

| Asymmetric Hydrogenation | Chiral Iridium or Ruthenium catalysts | Enantioenriched alcohol and unreacted ketone chinesechemsoc.orgresearchgate.net |

| Asymmetric Acylation | Chiral DMAP derivatives | Enantioenriched acylated product and unreacted starting material wikipedia.org |

| Hydrolytic Kinetic Resolution | Chiral cobalt-salen complexes | Enantioenriched epoxide and diol wikipedia.org |

Structure Diversification and Functionalization of the this compound Scaffold

The this compound scaffold serves as a valuable starting point for the synthesis of a diverse library of related compounds with potentially unique biological activities. gu.se

Regioselective Substitutions on the Chroman-4-one Heterocyclic Ring

Modifications to the heterocyclic chroman-4-one ring can significantly impact the properties of the molecule. Research has shown that substitutions at the 6- and 8-positions of the chroman-4-one core can be particularly influential. acs.org For instance, the introduction of electron-withdrawing groups, such as halogens, at these positions has been found to be favorable in certain biological contexts. acs.org

Furthermore, the introduction of substituents at the 3-position of the chroman-4-one ring can be achieved through various methods, including bromination followed by nucleophilic substitution. gu.se This allows for the incorporation of a wide range of functional groups, such as amines, azides, and cyano groups, further expanding the chemical diversity of the scaffold. gu.se

| Position | Substituent Type | Synthetic Method |

| 6- and 8-positions | Electron-withdrawing groups (e.g., Br) | Electrophilic aromatic substitution on the precursor 2'-hydroxyacetophenone acs.org |

| 3-position | Methylene group | Horner-Wadsworth-Emmons olefination nih.gov |

| 3-position | Amino, Bromo, Acetoxy, Cyano groups | Bromination followed by nucleophilic substitution gu.se |

Modifications of the 2-Phenylethyl Side Chain

The 2-phenylethyl side chain offers numerous opportunities for structural modification. The length and branching of the alkyl chain connecting the phenyl group to the chroman-4-one core can be varied. acs.org Studies have shown that the length of this chain can influence biological activity, with a pentyl group being optimal in some cases. acs.org Branching near the chroman-4-one ring, for example by using an isopropyl group instead of a propyl group, has also been investigated. acs.org

Additionally, the phenyl ring itself can be substituted with various functional groups. For example, the introduction of hydroxyl or methoxy (B1213986) groups on the phenyl ring has been explored in related natural products. nih.gov These modifications can be achieved by starting with appropriately substituted phenylacetic acid derivatives in the initial synthesis of the chroman-4-one.

| Modification | Example | Synthetic Approach |

| Chain Length Variation | n-propyl, n-heptyl | Use of different aldehydes in the initial condensation reaction acs.org |

| Chain Branching | Isopropyl group | Use of a branched aldehyde in the synthesis acs.org |

| Phenyl Ring Substitution | 4'-hydroxy, 4'-methoxy | Starting with substituted 2'-hydroxyacetophenones and appropriate aldehydes nih.gov |

| Side Chain Replacement | Phenyl group | Introduction of a phenyl group directly at the 2-position acs.org |

Introduction of Spirocyclic Motifs and Dimeric Architectures

To explore more complex chemical space, the this compound scaffold can be elaborated into spirocyclic and dimeric structures. Spirocycles, where two rings share a single atom, can introduce conformational rigidity and novel three-dimensional shapes. The synthesis of spiro[chroman-2,4'-piperidin]-4-one derivatives has been reported, demonstrating the feasibility of creating such complex architectures from chroman-4-one precursors. nih.gov These are often achieved through cycloaddition reactions. ingentaconnect.com

Dimeric architectures, where two chroman-4-one units are linked together, represent another avenue for structural diversification. Natural products based on dimeric 2-(2-phenylethyl)chromone structures have been isolated, suggesting their biological relevance. The synthesis of such dimers can be approached by creating a suitable linker between two monomeric units or by a direct coupling reaction.

| Architecture | Synthetic Strategy | Key Feature |

| Spirocyclic | [4+2] Cycloaddition reactions | Creates a shared carbon atom between two rings ingentaconnect.com |

| Dimeric | Coupling of monomeric units | Links two chroman-4-one scaffolds |

Advanced Glycosylation and Prodrug Strategies

To enhance the therapeutic potential of chroman-4-one-based compounds, including analogs of this compound, researchers employ advanced chemical strategies such as glycosylation and prodrug design. These modifications aim to improve key physicochemical and pharmacokinetic properties, including aqueous solubility, metabolic stability, and bioavailability, without compromising the molecule's intrinsic biological activity.

Glycosylation Strategies

Glycosylation, the attachment of sugar moieties to a molecular scaffold, is a well-established method for modifying the properties of bioactive compounds like flavonoids and their chroman-4-one analogs. nih.govfrontiersin.org The introduction of a hydrophilic glycan can significantly increase a compound's solubility and alter its interaction with biological systems. Compared to O-glycosides, C-glycosides—where the sugar is linked via a carbon-carbon bond—are notably more stable against enzymatic and acidic hydrolysis, making them particularly attractive for drug development. nih.gov

Chemical Synthesis of Chromone C-Glycosides

A significant breakthrough in this area is the development of a palladium-catalyzed method for the stereoselective synthesis of chromone C-glycosides. rsc.org This approach represents the first general synthetic route to this class of compounds, which were previously difficult to access. sathibhu.org The reaction proceeds under mild conditions, coupling various glycals (cyclic enol ethers derived from sugars) with 3-halo-chromone derivatives. rsc.orgsathibhu.org

The process has been shown to be versatile, accommodating a range of protecting groups on the sugar component and various substituents on the chromone aromatic ring. This allows for the creation of a diverse library of chromone glycosides for further study. sathibhu.org For example, the reaction of 3-iodo-2-methylchromone with several protected glycals has been demonstrated to produce the corresponding C-glycosides in good to excellent yields.

| Glycal Reactant | Protecting Groups | Product | Yield (%) |

|---|---|---|---|

| D-Glucal | Tri-O-benzyl | C-Glycoside 3c | 67 |

| D-Galactal | Tri-O-benzyl | C-Glycoside 3g | 75 |

| D-Xylal | Di-O-benzyl | C-Glycoside 3h | 71 |

| L-Rhamnal | Di-O-benzyl | C-Glycoside 3i | 72 |

| D-Glucal | 3,4-Di-O-methyl, 6-O-TBDPS | C-Glycoside 3e | 65 |

Enzymatic Glycosylation

Complementary to chemical synthesis, enzymatic methods offer high regio- and stereoselectivity. Glycosyltransferases (GTs) are frequently used for the O-glycosylation of flavonoids, although yields can sometimes be modest. nih.gov For creating more stable C-glycosides, C-glycosyltransferases (CGTs) are of high interest. nih.gov Another enzymatic option involves glycoside hydrolases, which can provide higher yields with more cost-effective sugar donors compared to GTs. nih.gov These biocatalytic approaches are valuable for the glycodiversification of chroman-4-one scaffolds.

Prodrug Strategies

The prodrug approach involves chemically modifying an active drug into an inactive form that, after administration, is converted back to the parent drug through enzymatic or chemical processes. This strategy can be hypothetically applied to analogs of this compound to overcome formulation or delivery challenges.

For instance, many potent chroman-4-one inhibitors are highly lipophilic, which can lead to poor aqueous solubility. nih.gov If a highly active analog is synthesized that incorporates a hydroxyl group on the chroman ring, this functional group can serve as a handle for prodrug design. Esterification of the hydroxyl group with a non-toxic promoiety, such as a short-chain amino acid or a phosphate (B84403) group, could create a prodrug with significantly enhanced water solubility. This soluble prodrug would be more suitable for certain formulations and, upon administration, would be cleaved by endogenous enzymes (e.g., esterases or phosphatases) to release the active, lipophilic parent compound at the site of action. While specific applications of this strategy to this compound are not extensively documented, it remains a rational and viable approach for optimizing the therapeutic profile of its analogs.

Exploration of Biological Activities and Underlying Molecular Mechanisms of S 2 2 Phenylethyl Chroman 4 One and Structural Analogs

Anti-Inflammatory Modulatory Effects

Research has highlighted the potential of 2-(2-phenylethyl)chroman-4-one derivatives as anti-inflammatory agents. These compounds have been shown to interfere with key inflammatory processes at the cellular level.

Inhibition of Pro-Inflammatory Mediators in Cellular Models (e.g., Nitric Oxide, Superoxide (B77818) Anion)

A number of 2-(2-phenylethyl)-4H-chromen-4-one derivatives, isolated from the resinous wood of Aquilaria sinensis, have demonstrated anti-inflammatory activity. nih.gov Specifically, compounds such as 7-methoxy-2-(2-phenylethyl)chromone and 6,7-dimethoxy-2-(2-phenylethyl)chromone were found to suppress the production of nitric oxide (NO) in lipopolysaccharide (LPS)-induced RAW 264.7 macrophage cells. nih.gov Notably, these compounds did not exhibit cytotoxicity towards the RAW 264.7 cells after 24 hours of treatment. nih.gov Nitric oxide and superoxide anions are key mediators in inflammation, and their inhibition is a critical target for anti-inflammatory therapies. nih.gov While high concentrations of NO can be pro-inflammatory, lower concentrations can inhibit the expression of adhesion molecules and the synthesis of cytokines and chemokines. nih.gov

| Compound | Effect on NO Production in LPS-Induced RAW 264.7 Cells | Cytotoxicity in RAW 264.7 Cells (24h) |

| 7-methoxy-2-(2-phenylethyl)chromone | Suppressed | Not cytotoxic |

| 6,7-dimethoxy-2-(2-phenylethyl)chromone | Suppressed | Not cytotoxic |

| 5,6-dihydroxy-2-[2-(3'-hydroxy-4'-methoxyphenyl)ethyl]chromone | Suppressed | Not cytotoxic |

| 6,7-dimethoxy-2-[2-(4'-methoxyphenyl)ethyl]chromone | Suppressed | Not cytotoxic |

Downregulation of Inflammatory Signaling Pathways (e.g., NF-κB, STAT1/3, ERK1/2 in cell lines)

The anti-inflammatory effects of these compounds are often linked to their ability to modulate key signaling pathways. An epoxide derivative of 2-(2-phenethyl)-chromone, GYF-21, has been shown to significantly suppress both innate and adaptive immunity by inhibiting the STAT1/3 and NF-κB signaling pathways. nih.gov The study on GYF-21 demonstrated its ability to markedly inhibit the activation of microglia, dendritic cells, and neutrophils. nih.gov Furthermore, it suppressed the differentiation of naive CD4+ T cells into pro-inflammatory T helper 1 (Th1) and T helper 17 (Th17) cells. nih.gov The mechanism behind this immunosuppressive activity is attributed to the evident inhibition of the activation of STAT1/3 and NF-κB signaling pathways in microglia. nih.gov Another related compound, a chloride-substituted 2-(2-phenethyl)-chromone (GYF-17), was also reported to have immunosuppressive activity through the inhibition of STAT1/3 and ERK1/2 signaling pathways. nih.gov The ERK1/2 pathway is a critical component of the mitogen-activated protein kinase (MAPK) cascade, which is integral to a variety of cellular processes, including inflammatory gene expression. nih.govsinobiological.comcellsignal.com

Anti-Cancer and Antiproliferative Investigations (in vitro cell lines)

In addition to their anti-inflammatory properties, certain chroman analogs have been investigated for their potential as anti-cancer agents, demonstrating effects on cancer cell growth, survival, and the enzymes that regulate these processes.

Suppression of Cancer Cell Proliferation and Viability (in vitro)

A novel chroman analog, 1-[(3S,4R)-2,2-dimethyl-3-oxo-4-(2-piperidonyl)chroman-6-yl]-3-phenylurea (S32), has been shown to significantly inhibit the proliferation and viability of HeLa cells in a dose-dependent manner. nih.gov The half-maximal inhibitory concentration (IC50) for S32 in HeLa cells was determined to be approximately 70 µM after 48 hours of treatment. nih.gov This inhibition of cell growth is a key indicator of potential anti-cancer activity.

Induction of Apoptosis and Modulation of Oxidative Stress (in cellular models)

The anti-cancer effects of the chroman analog S32 in HeLa cells are associated with the induction of apoptosis, or programmed cell death. nih.gov Morphological changes characteristic of apoptosis, such as cellular shrinkage and nuclear condensation, were observed in treated cells. nih.gov The induction of apoptosis by S32 was found to be mediated through the mitochondrial pathway, as evidenced by an increase in the levels of reactive oxygen species (ROS) and a decrease in the mitochondrial membrane potential. nih.gov Furthermore, western blot analysis revealed an increase in the pro-apoptotic protein Bax and a decrease in the anti-apoptotic protein Bcl-2, leading to the activation of caspases-8, -9, and -3. nih.gov Oxidative stress, characterized by an increase in ROS, can trigger apoptosis in cancer cells. nih.gov

| Cell Line | Compound | Key Findings |

| HeLa | 1-[(3S,4R)-2,2-dimethyl-3-oxo-4-(2-piperidonyl)chroman-6-yl]-3-phenylurea (S32) | Inhibition of proliferation and viability, induction of G2-phase arrest, and mitochondrial-mediated apoptosis. nih.gov |

Inhibition of Specific Cellular Enzymes (e.g., Protein Tyrosine Kinases, Topoisomerases)

Protein tyrosine kinases and topoisomerases are crucial enzymes in cancer cell signaling and proliferation, making them important targets for anti-cancer drugs. nih.govnih.gov While direct evidence for (S)-2-(2-phenylethyl)chroman-4-one inhibiting these specific enzymes is not detailed in the provided context, the broader class of compounds to which it belongs has shown such activity. For instance, a novel bis-fluoroquinolone chalcone-like derivative, HMNE3, has been reported to be a dual inhibitor of both tyrosine kinases and topoisomerase II. nih.govnih.gov This dual inhibition leads to the suppression of cancer cell proliferation and induction of apoptosis in human pancreatic cancer cells. nih.govnih.gov

Antimicrobial Properties (in vitro studies)

Derivatives of 2-(2-phenylethyl)chroman-4-one have demonstrated notable antimicrobial activities, which are influenced by the types and positions of substituents on their core structure. researchgate.net

Studies have revealed the potential of 2-(2-phenylethyl)chroman-4-one derivatives as antibacterial agents. For instance, certain analogs have shown significant activity against Staphylococcus aureus. researchgate.net One study highlighted that 5-hydroxy-8-methoxy-2-[2-(4′methoxyphenyl)-ethyl]chromone exhibited the most potent activity against methicillin-resistant Staphylococcus aureus (MRSA) among the tested compounds. researchgate.net The presence of substituents on the A-ring of the chromone (B188151) structure appears to be crucial for this antibacterial action. researchgate.net

Furthermore, other chromanone derivatives have also been investigated for their antibacterial properties. For example, 2-vinylchroman-4-ones featuring an unsubstituted vinyl group and a chloride group on the chromanone moiety have displayed a broad spectrum of antimicrobial activity. nih.gov

| Compound/Analog | Bacterial Strain | Activity | Reference |

| 5-hydroxy-8-methoxy-2-[2-(4′methoxyphenyl)-ethyl]chromone | Methicillin-resistant Staphylococcus aureus (MRSA) | Exhibited the best activity among isolated compounds | researchgate.net |

| Unnamed analogs | Staphylococcus aureus | Significant antibacterial activities | researchgate.net |

| 2-vinylchroman-4-ones with unsubstituted vinyl and chloride groups | Various bacteria | Considerable antimicrobial activity | nih.gov |

The antifungal potential of chromone derivatives has also been a subject of investigation. While specific data on this compound is limited in the provided results, related compounds have shown promise. For instance, 7-O-Methyl-6′-O-coumaroylaloesin, a chromone derivative from Aloe monticola Reynolds, has demonstrated antifungal activity. nih.gov The evaluation of newly synthesized phenothiazinyl pyrimidines, derived from chalcones, included testing against Candida albicans and Aspergillus niger. ej-chem.org This suggests that the broader class of chromone-related structures warrants further exploration for antifungal applications.

| Compound/Analog | Fungal Strain | Activity | Reference |

| 7-O-Methyl-6′-O-coumaroylaloesin | Not specified | Antifungal activity | nih.gov |

| Phenothiazinyl pyrimidines | Candida albicans, Aspergillus niger | Antimicrobial activities evaluated | ej-chem.org |

The fight against parasitic diseases has led to the exploration of various synthetic compounds. Although direct studies on this compound were not found, research on other heterocyclic compounds provides insights into potential antiparasitic mechanisms. For instance, a series of 4,4′-(arylmethylene)bis(1H-pyrazol-5-ols) derivatives were synthesized and evaluated for their in vitro activity against Leishmania mexicana and Trypanosoma brucei brucei. nih.gov Several of these compounds showed significant activity, with some halogenated derivatives inducing a marked intracellular oxidative environment in infective T. brucei. nih.gov This highlights the potential of targeting the redox balance of these parasites, a strategy that could be relevant for chromanone derivatives as well, given their antioxidant properties. The trypanothione (B104310) system, which is unique to these parasites and crucial for their survival against oxidative stress, represents a key target for drug development. nih.govresearchgate.net

| Compound Class | Parasite | Key Finding | Reference |

| 4,4′-(arylmethylene)bis(1H-pyrazol-5-ols) | Leishmania mexicana, Trypanosoma brucei brucei | Ten and five compounds showed IC50 ≤ 10 µM against L. mexicana and T. brucei brucei, respectively. | nih.gov |

| Halogenated 4,4′-(arylmethylene)bis(1H-pyrazol-5-ols) | Trypanosoma brucei | Induced a rapid and marked intracellular oxidative milieu. | nih.gov |

Antioxidant Mechanisms

The antioxidant properties of 2-(2-phenylethyl)chromone (B1200894) derivatives are a significant aspect of their biological profile, contributing to their potential health benefits. frontiersin.org

The 2,2-diphenyl-1-picrylhydrazyl (DPPH) assay is a widely used method to assess the free radical scavenging ability of compounds. wikipedia.orgmedchemexpress.com When a substance acts as a hydrogen donor, the deep violet color of the DPPH radical solution fades to a pale yellow, which can be measured spectrophotometrically. wikipedia.orgmedchemexpress.com Phenolic compounds, in particular, are known to be effective reducing agents and hydrogen donors. researchgate.net While specific DPPH assay results for this compound were not detailed in the provided search results, the general class of 2-(2-phenylethyl)chromones is recognized for its antioxidant effects. frontiersin.org Studies on essential oils have demonstrated a strong correlation between phenolic content and DPPH free-radical scavenging activity. jfda-online.com

Reactive oxygen species (ROS), such as superoxide anions and hydrogen peroxide, are byproducts of aerobic respiration. nih.gov While they play a role in cellular signaling, excessive levels can lead to oxidative damage. nih.govnih.gov Mitochondria are a primary source of intracellular ROS. nih.govnih.gov

Some 2-(2-phenylethyl)chromone derivatives have been shown to influence pathways related to ROS. For example, certain analogs isolated from Aquilaria sinensis have demonstrated inhibitory effects on superoxide anion generation by human neutrophils. nih.gov Additionally, compounds like 7-methoxy-2-(2-phenylethyl)-chromone and its dimethoxy counterparts have been found to suppress nitric oxide (NO) production in lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophage cells, a process closely linked to the inflammatory response and oxidative stress. nih.govresearchgate.net

| Compound/Analog | Effect on ROS/Related Molecules | Cell Model | Reference |

| 7-hydroxyl-6-methoxy-2-(2-phenylethyl)chromone and other analogs | Inhibition of superoxide anion generation | Human neutrophils | nih.gov |

| 7-methoxy-2-(2-phenylethyl)-chromone and related derivatives | Suppression of LPS-induced NO production | RAW 264.7 macrophages | nih.govresearchgate.net |

Enzyme and Receptor Target Interactions

The versatility of the chroman-4-one scaffold allows its derivatives to interact with a wide range of biological targets. These interactions underpin their potential applications in metabolic diseases, parasitic infections, neurodegenerative disorders, and cardiovascular conditions. The following sections delve into the specific molecular mechanisms and research findings related to these target interactions.

Alpha-Glucosidase Inhibition for Metabolic Modulation

Alpha-glucosidase is a key intestinal enzyme responsible for breaking down complex carbohydrates into absorbable monosaccharides like glucose. Inhibiting this enzyme can delay carbohydrate digestion and absorption, thereby reducing postprandial hyperglycemia, a critical strategy in managing type 2 diabetes. google.com

Several derivatives based on the chromone and flavanone (B1672756) (2-phenylchroman-4-one) scaffolds have been identified as potent α-glucosidase inhibitors. google.com For instance, a series of novel chromone-isatin derivatives demonstrated excellent inhibitory activity against yeast α-glucosidase, with IC₅₀ values significantly lower than the standard drug, acarbose. nih.gov The most potent compound in this series, featuring a hydroxyl group on the chromone ring and a 4-bromobenzyl group on the isatin (B1672199) moiety, had an IC₅₀ value of 3.18 µM. nih.gov Similarly, chromone derivatives isolated from the marine fungus Penicillium thomii also exhibited remarkable α-glucosidase inhibition, with some compounds being more active than acarbose. nih.gov Another study on synthetic flavonoid derivatives found that a compound with a bromine substitution showed the strongest inhibitory activity (IC₅₀: 15.71 µM), suggesting that specific structural modifications can significantly enhance potency. nih.gov These findings highlight the potential of designing chroman-4-one based compounds as effective agents for controlling blood glucose levels.

Table 1: α-Glucosidase Inhibitory Activity of Chromone and Flavonoid Derivatives

| Compound Class | Specific Derivative Example | IC₅₀ (µM) | Source |

| Chromone-Isatin Derivative | 7-hydroxy-chromone, N-(4-bromobenzyl)-isatin | 3.18 ± 0.12 | nih.gov |

| Flavonoid Derivative | Derivative with Bromine group | 15.71 ± 0.21 | nih.gov |

| Chromone Derivative | From Penicillium thomii (Compound 6) | 268 | nih.gov |

| Standard | Acarbose | 817.38 ± 6.27 | nih.gov |

Sirtuin (Sirt2) Enzyme Inhibition

Sirtuin 2 (SIRT2), a NAD⁺-dependent deacetylase, is implicated in various cellular processes, including cell cycle regulation and tumorigenesis, and is considered a therapeutic target for neurodegenerative diseases and cancer. nih.gov Research has identified chroman-4-ones as a promising scaffold for developing selective SIRT2 inhibitors. researchgate.net

A study on substituted chroman-4-one derivatives found that compounds with substitutions at the 2-, 6-, and 8-positions were potent SIRT2 inhibitors. nih.gov The most active compound, 6,8-dibromo-2-pentylchroman-4-one, displayed an IC₅₀ of 1.5 µM. nih.govnih.govmdpi.com Structure-activity relationship (SAR) analysis revealed that an intact carbonyl group at the 4-position is essential for activity, and electron-withdrawing groups at the 6- and 8-positions are favorable. nih.govnih.gov Furthermore, the S-enantiomer of one derivative was identified as the more active form, with an IC₅₀ of 1.5 µM compared to the racemate's 4.3 µM. acs.org These compounds demonstrated high selectivity for SIRT2 over other sirtuin isoforms like SIRT1 and SIRT3, making them valuable tools for studying SIRT2 function and as starting points for drug development. nih.govnih.gov

Table 2: SIRT2 Inhibitory Activity of Chroman-4-one Analogs

| Compound | IC₅₀ (µM) | Selectivity | Source |

| 6,8-Dibromo-2-pentylchroman-4-one | 1.5 | Selective over SIRT1/SIRT3 | nih.govnih.govmdpi.com |

| 8-Bromo-6-chloro-2-pentylchroman-4-one (Racemic) | 4.5 | Selective over SIRT1/SIRT3 | nih.govnih.gov |

| (S)-8-Bromo-6-chloro-2-pentylchroman-4-one | 1.5 | Selective over SIRT1/SIRT3 | acs.org |

| 6-Bromo-8-chloro-2-pentylchroman-4-one | 1.8 | Selective over SIRT2 | uitm.edu.my |

| 6-Chloro-2-(n-propyl)chroman-4-one | 10.6 | Selective over SIRT1/SIRT3 | nih.gov |

Pteridine Reductase 1 (PTR1) Inhibitory Activity

Pteridine reductase 1 (PTR1) is an enzyme found in trypanosomatid parasites, such as Trypanosoma brucei and Leishmania species, which cause diseases like African sleeping sickness and leishmaniasis. nih.gov PTR1 provides a metabolic bypass for dihydrofolate reductase (DHFR), an established drug target, thus contributing to antifolate drug resistance. nih.gov As PTR1 is absent in human cells, it represents a promising target for developing selective anti-parasitic drugs. nih.gov

Flavonoids and their derivatives, including the chroman-4-one scaffold, have been investigated as PTR1 inhibitors. nih.gov In one study, three chroman-4-one analogs were synthesized and evaluated against PTR1 from both Trypanosoma brucei (TbPTR1) and Leishmania major (LmPTR1). One of the compounds was the most potent against TbPTR1, with an IC₅₀ value of 31 µM. nih.gov The other two compounds were most active against LmPTR1, with IC₅₀ values of 35 µM and 36 µM, respectively. nih.gov Crystallographic studies of the enzyme-inhibitor complexes have helped to elucidate the binding modes, providing a structural basis for the future design of more potent and selective anti-trypanosomatid agents targeting PTR1. nih.gov

Table 3: Pteridine Reductase 1 (PTR1) Inhibitory Activity of Chroman-4-one Analogs

| Compound Analog | Target Enzyme | IC₅₀ (µM) | Source |

| Analog 1 | T. brucei PTR1 (TbPTR1) | 31 | nih.gov |

| Analog 2 | L. major PTR1 (LmPTR1) | 35 | nih.gov |

| Analog 3 | L. major PTR1 (LmPTR1) | 36 | nih.gov |

Serotonin (B10506) Receptor (5-HT2B) Antagonism

The serotonin 2B receptor (5-HT2B) is a G protein-coupled receptor involved in various physiological processes. Antagonism of this receptor has been explored for therapeutic applications in conditions like migraine and cardiovascular diseases. nih.gov

While many 5-HT2B antagonists are nitrogenous compounds, research has identified 5-hydroxy-2-(2-phenylethyl)chromone (5-HPEC) and its analogs as a unique class of non-nitrogenous 5-HT2B receptor antagonists. patsnap.com This is particularly relevant as 5-HPEC is a chromone, a close structural analog of chroman-4-one, and shares the same 2-(2-phenylethyl) substituent as the subject compound of this article. Structure-activity relationship studies of these chromone-based ligands have been conducted to optimize their affinity and selectivity for the 5-HT2B receptor. patsnap.com The discovery of this unique antagonist scaffold opens new avenues for developing novel therapeutics targeting the 5-HT2B receptor for various disorders. patsnap.com

Acetylcholinesterase Inhibition

Acetylcholinesterase (AChE) is a critical enzyme that hydrolyzes the neurotransmitter acetylcholine (B1216132), terminating its action at the synapse. AChE inhibitors are a cornerstone in the symptomatic treatment of Alzheimer's disease, as they increase acetylcholine levels in the brain.

The chroman-4-one scaffold has been utilized to design novel AChE inhibitors. Studies on thiochroman-4-one (B147511) derivatives, which are structural analogs where the ring oxygen is replaced by sulfur, have shown promising results. In one such study, a series of 3-(4-benzylpiperazine-1-methyl)thiochroman-4-ones were synthesized and found to have AChE inhibitory activity in the micromolar range. The most potent compound from this series exhibited an IC₅₀ of 0.96 µM. Another investigation into isothiochromanone derivatives bearing an N-benzyl pyridinium (B92312) moiety revealed even more potent anti-AChE activity, with the lead compound showing an IC₅₀ value of 2.7 nM. Kinetic and molecular docking studies indicated that this compound acts as a mixed-type inhibitor, binding to both the catalytic active site and the peripheral anionic site of the AChE enzyme. These findings underscore the potential of chroman-4-one analogs as leads for developing new therapies for neurodegenerative diseases.

Table 4: Acetylcholinesterase (AChE) Inhibitory Activity of Chroman-4-one Analogs

| Compound Class | Specific Derivative Example | IC₅₀ | Source |

| Thiochroman-4-one | Compound 8a | 0.96 µM | |

| Isothiochromanone | Compound 15a | 2.7 nM |

Phosphodiesterase (PDE) 3A Inhibitory Activity

Phosphodiesterase 3A (PDE3A) is an enzyme that regulates intracellular signaling by hydrolyzing the second messenger cyclic adenosine (B11128) monophosphate (cAMP). researchgate.net It is found in cardiac tissue, platelets, and vascular smooth muscle, making PDE3A inhibitors potential agents for treating conditions like congestive heart failure. researchgate.net

The 2-(2-phenylethyl)chromone scaffold, a close structural analog to this compound, has been directly implicated in PDE3A inhibition. A study on compounds isolated from agarwood, a resinous wood known for its traditional medicinal uses, identified that a methanol (B129727) extract exhibited inhibitory activity against PDE3A. nih.govresearchgate.net Further investigation led to the isolation of several 2-(2-phenylethyl)chromone derivatives. nih.govresearchgate.net Bioassays confirmed that one of these compounds, 6,7-dimethoxy-2-[2-(4'-methoxyphenyl)ethyl]chromone, showed PDE3A inhibitory activity with an IC₅₀ of 4.83 µM. nih.govresearchgate.net This finding directly links the 2-(2-phenylethyl)chromone structure to the modulation of PDE3A, suggesting a potential therapeutic application for this class of compounds in cardiovascular diseases.

Neuroprotective Pathways (in vitro/non-human in vivo models)

Structural analogs of this compound have demonstrated notable neuroprotective properties in various experimental models. Research has focused on their ability to counteract cellular damage implicated in neurodegenerative conditions.

Bioactivity-guided studies of extracts from the rhizomes of Imperata cylindrica led to the isolation of 2-(2-phenylethyl)chromone derivatives that exhibit significant neuroprotective activity. nih.gov Specifically, in primary cultures of rat cortical cells, these compounds were tested against neurotoxicity induced by glutamate, an excitatory neurotransmitter that can cause cell death when present in excessive concentrations. nih.gov Two compounds, 5-hydroxy-2-(2-phenylethyl)chromone and 5-hydroxy-2-[2-(2-hydroxyphenyl)ethyl]chromone, showed significant protective effects in this in vitro model. nih.gov

Another avenue of neuroprotection involves the inhibition of specific enzymes linked to neurodegenerative diseases. A series of synthetic chroman-4-one derivatives have been evaluated as inhibitors of Sirtuin 2 (SIRT2), an enzyme implicated in aging-related disorders. acs.org Structure-activity relationship (SAR) studies revealed that substitutions at the 2-, 6-, and 8-positions of the chroman-4-one scaffold are crucial for potent and selective SIRT2 inhibition. acs.org The most effective compounds possessed an alkyl chain of three to five carbons at the 2-position and larger, electron-withdrawing groups at the 6- and 8-positions. acs.org These derivatives were found to be highly selective for SIRT2 over SIRT1 and SIRT3, with inhibitory concentrations in the low micromolar range. acs.org

The underlying molecular mechanisms for the neuroprotective effects of related compounds often involve modulation of critical signaling pathways that combat oxidative stress and apoptosis. For instance, studies on other neuroprotective agents have highlighted the importance of the Nrf2/HO-1 pathway, which is a primary defense against intracellular oxidative stress. nih.gov Activation of this pathway can be triggered by the modulation of upstream kinases such as PI3K/Akt and MAPK (ERK, P38). nih.gov The neuroprotective activity of some compounds has been linked to their ability to enhance the phosphorylation of ERK and Akt while attenuating P38 phosphorylation, thereby inhibiting apoptosis and reducing cellular damage. nih.gov These pathways represent potential mechanisms through which chroman-4-one derivatives may exert their protective effects on neuronal cells. nih.gov

Table 1: Neuroprotective Activity of 2-(2-Phenylethyl)chroman-4-one Analogs

| Compound | Model System | Observed Effect | Potential Mechanism | Reference |

|---|---|---|---|---|

| 5-hydroxy-2-(2-phenylethyl)chromone | Primary cultures of rat cortical cells | Significant neuroprotection against glutamate-induced neurotoxicity | Not specified | nih.gov |

| 5-hydroxy-2-[2-(2-hydroxyphenyl)ethyl]chromone | Primary cultures of rat cortical cells | Significant neuroprotection against glutamate-induced neurotoxicity | Not specified | nih.gov |

| 8-bromo-6-chloro-2-pentylchroman-4-one | In vitro human SIRT2 assay | Potent and selective inhibition of SIRT2 | Enzyme Inhibition | acs.org |

| 2-n-pentyl-substituted chromone derivative | In vitro human SIRT2 assay | Potent and selective inhibition of SIRT2 (IC₅₀ = 5.5 µM) | Enzyme Inhibition | acs.org |

Anti-Atherosclerosis Activities (in vitro models)

The potential of 2-(2-phenylethyl)chromone derivatives in mitigating atherosclerosis has been investigated using various in vitro models that replicate key events in the development of atherosclerotic plaques. nih.govnih.govnih.gov Atherosclerosis is a multifactorial disease characterized by the accumulation of lipids within the arterial wall, leading to inflammation and plaque formation. nih.gov

A primary focus of in vitro research has been the effect of these compounds on macrophages and their transformation into foam cells, a critical step in atherogenesis. nih.gov An extract enriched with 2-(2-phenylethyl)chromones from Chinese agarwood (Aquilaria sinensis) was shown to inhibit the uptake of oxidized low-density lipoprotein (oxLDL) and prevent the formation of foam cells in a THP-1 macrophage cell line. nih.gov The underlying mechanism for this effect was identified as the downregulation of the scavenger receptor CD36 on macrophages. nih.gov Further investigation revealed that this process is mediated through the inhibition of the c-Jun N-terminal kinase (JNK) signaling pathway and the attenuation of endoplasmic reticulum (ER) stress, which is otherwise induced by oxLDL exposure. nih.gov

The anti-inflammatory properties of these compounds also contribute to their anti-atherosclerotic potential. Several 2-(2-phenylethyl)-4H-chromen-4-one derivatives isolated from Aquilaria sinensis have been shown to suppress inflammatory responses in lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophages. nih.gov The mechanism involves the inhibition of nitric oxide (NO) production and the suppression of NF-κB activation, a key transcription factor that governs the expression of pro-inflammatory genes. nih.gov For example, 6,7-dimethoxy-2-(2-phenylethyl)chromone was found to be a potent inhibitor of NF-κB activation in this cell model. nih.gov

Cellular models using primary cultures of human aortic cells have also been developed to screen for anti-atherosclerotic agents. nih.govnih.gov In these models, cells are isolated from the subendothelial layer of the human aorta and treated with an atherogenic serum to induce intracellular cholesterol accumulation, mimicking an early stage of atherosclerosis. nih.gov The effectiveness of a test substance is measured by its ability to reduce this accumulation. nih.gov While this compound itself has not been explicitly detailed in these specific models, the models provide a robust platform for evaluating the direct anti-atherogenic effects of its structural analogs at the level of the arterial wall. nih.govnih.gov

Table 2: Anti-Atherosclerosis and Anti-inflammatory Activities of 2-(2-Phenylethyl)chromone Analogs in Vitro

| Compound/Extract | Model System | Observed Effect | Mechanism | Reference |

|---|---|---|---|---|

| 2-(2-phenylethyl)chromone-enriched extract (CPE) | THP-1 macrophages | Inhibits oxLDL uptake and foam cell formation | Downregulation of CD36 via inhibition of JNK signaling and ER stress | nih.gov |

| 6,7-dimethoxy-2-(2-phenylethyl)chromone | LPS-stimulated RAW 264.7 macrophages | Potent inhibition of NF-κB activation | Inhibition of NF-κB pathway | nih.gov |

| 7-methoxy-2-(2-phenylethyl)-chromone | LPS-stimulated RAW 264.7 macrophages | Inhibition of NF-κB activation | Inhibition of NF-κB pathway | nih.gov |

| 7-hydroxy-6-methoxy-2-(2-phenylethyl)-chromone | fMLP-induced human neutrophils | Inhibition of elastase release (IC₅₀ = 3.91 µM) | Anti-inflammatory | mdpi.com |

Elucidating Structure Activity Relationships Sar and Enantiomeric Specificity

Correlating Structural Features with Biological Potency

The potency of these compounds can be significantly altered by the addition or modification of functional groups on both the chromone (B188151) core and the phenylethyl side chain.

The presence, position, and nature of substituents on the chromone's benzene (B151609) ring (A-ring) are critical determinants of activity. Hydroxyl (-OH) and methoxy (B1213986) (-OCH₃) groups are the most common substituents found in natural analogs.

Studies on the anti-inflammatory activity of these compounds, measured by their ability to inhibit nitric oxide (NO) production in lipopolysaccharide-stimulated RAW 264.7 cells, have shown that a 6,7-dimethoxy substitution pattern results in potent activity. nih.gov For instance, 6,7-dimethoxy-2-(2-phenylethyl)chromone demonstrated strong inhibition of NF-κB activation. nih.gov The addition of a 4'-methoxy group to this scaffold, yielding 6,7-dimethoxy-2-[2-(4'-methoxyphenyl)ethyl]chromone, maintained significant activity. nih.gov

In terms of cytotoxic effects against human cancer cell lines, a comparative analysis revealed that hydroxyl groups at the C-6 and C-7 positions are important for potency. nih.gov Specifically, 6,7-dihydroxy-2-[2-(4-methoxyphenyl)ethyl]chromone showed pronounced cytotoxicity against K562 and BEL-7402 cell lines, with IC₅₀ values of 8.36 µM and 5.76 µM, respectively. nih.gov The research suggests that a hydroxyl group at the C-6 position, in particular, may be crucial for the cytotoxic activities within this class of compounds. nih.gov Further illustrating the role of hydroxyl positioning, 7-hydroxy-6-methoxy-2-(2-phenylethyl)chromone was found to be a potent inhibitor of superoxide (B77818) anion generation in human neutrophils, with an IC₅₀ value of 4.62 µM. nih.gov

| Compound | Activity Type | Assay / Cell Line | Measured Potency (IC₅₀) | Reference |

|---|---|---|---|---|

| 6,7-dimethoxy-2-(2-phenylethyl)chromone | Anti-inflammatory | NF-κB Activation Inhibition | Relative Luciferase Activity: 0.31 | nih.gov |

| 7-hydroxy-6-methoxy-2-(2-phenylethyl)chromone | Anti-inflammatory | Superoxide Anion Inhibition | 4.62 µM | nih.gov |

| 6,7-dihydroxy-2-[2-(4-methoxyphenyl)ethyl]chromone | Cytotoxicity | K562 Cells | 8.36 µM | nih.gov |

| 6,7-dihydroxy-2-[2-(4-methoxyphenyl)ethyl]chromone | Cytotoxicity | BEL-7402 Cells | 5.76 µM | nih.gov |

| 7-hydroxy-2-[2-(3'-methoxy-4'-hydroxyphenyl)-ethyl]chromone | Cytotoxicity | SMMC-7721, MGC-803, OV-90 Cells | Weak activity (18.82-37.95 µg/ml) | nih.gov |

| 6,7-dimethoxy-2-[2-(3'-hydroxyphenyl)-ethyl]chromone | Cytotoxicity | SMMC-7721, MGC-803, OV-90 Cells | Weak activity (18.82-37.95 µg/ml) | nih.gov |

While less common in naturally occurring analogs, the introduction of halogens represents a viable synthetic strategy for modifying activity. A study on derivatives from Aquilaria sinensis led to the isolation of 7-chloro-8-hydroxy-2-[2-(4'-methoxyphenyl)ethyl]chromone. nih.gov This chlorinated compound was among those that showed significant inhibition (over 80% at 50 µM) of superoxide anion generation by human neutrophils, indicating that halogenation is a tolerated modification that can confer potent biological activity. nih.gov This finding opens an avenue for synthetic exploration, where halogens can be used to modulate electronic properties and metabolic stability.

The phenylethyl side chain is another key area for structural modification. Substitutions on the phenyl ring of this side chain (the B-ring) significantly influence biological potency. For example, adding a methoxy group at the 4'-position of the phenyl ring is a common feature in active compounds. nih.govnih.govnih.gov The presence of hydroxyl and methoxy groups on this ring, such as in 2-[2-(3'-hydroxy-4'-methoxyphenyl)ethyl] and 2-[2-(3'-hydroxyphenyl)-ethyl] derivatives, has also been explored, though in some cases, these compounds showed only weak cytotoxic activities. nih.gov

Modification of the linker between the chromone and phenyl rings also impacts activity. The replacement of the ethyl linker with a more rigid ethenyl double bond has been observed. A comparison between 5-hydroxy-2-(2-phenyletheyl)chromone and 5-hydroxy-2-[2-(4-methoxyphenyl)ethenyl]chromone, which contains the unsaturated side chain, was noted in the characterization of new derivatives, suggesting this as another point of structural variation. nih.gov Research on the accumulation of these compounds in agarwood shows that the relative content of different types, including those with modified side chains, changes over time, hinting at a biosynthetic transformation from one analog to another. frontiersin.org

Stereochemistry becomes critically important in saturated analogs of the chromone scaffold, such as the titular (S)-2-(2-Phenylethyl)chroman-4-one and related tetrahydrochromones. While the common 2-(2-phenylethyl)chromen-4-ones are achiral at position C-2, the saturation of the C2-C3 bond creates a chiral center.

Research on dimeric 2-(2-phenylethyl)chromones isolated from Aquilaria sinensis has led to the separation of enantiomeric pairs. nih.gov For example, four pairs of enantiomers were isolated and tested for anti-inflammatory activity, demonstrating that chirality is a key feature of these more complex structures. nih.gov The different biological activities observed between enantiomers underscore the importance of stereospecific interactions with their biological targets.

Furthermore, studies on saturated monomeric derivatives have resulted in the isolation and absolute configuration determination of several 5,6,7,8-tetrahydrochromones. nih.govnih.gov For instance, the absolute configuration of (6S,7S,8R)-2-(2-phenylethyl)-6,7,8-trihydroxy-5,6,7,8-tetrahydrochromone was determined, and the compound showed significant neuroprotective activity against corticosterone-induced injury in PC12 cells. nih.gov The isolation of distinct stereoisomers, such as (5S,6R,7R,8S,7ʹR)-7ʹ-hydroxyagarotetrol and its (7'S)-epimer, and the determination of their absolute configurations via methods like electronic circular dichroism (ECD) calculations, further highlight that biological activity in these saturated systems is stereochemically dependent. nih.govnih.gov

Pharmacophore Identification and Molecular Determinants of Target Binding

A pharmacophore model describes the essential three-dimensional arrangement of functional groups required for a molecule to bind to a specific biological target. While a formally published pharmacophore model for this compound and its analogs is not available, the extensive SAR data allows for the identification of key molecular determinants.

Based on the recurring structural motifs in active compounds, a hypothetical pharmacophore would likely include:

Aromatic/Hydrophobic Region: The phenylethyl group, which provides a large hydrophobic surface essential for binding.

Hydrogen Bond Acceptor: The carbonyl oxygen at the C-4 position of the chromone ring is a key hydrogen bond acceptor.

Hydrogen Bond Donors/Acceptors: Hydroxyl and methoxy groups on the A-ring (e.g., at C-6 and C-7) serve as crucial hydrogen bond donors and acceptors. The SAR data suggests their precise location is critical for potent activity. nih.govnih.gov

Defined Stereochemistry: In saturated systems, the specific spatial arrangement of substituents, as dictated by the chiral centers, is a determinant for proper orientation within the target's binding site. nih.govnih.gov

These features collectively define the molecular properties that enable these compounds to interact with biological targets, such as enzymes or receptors involved in inflammatory or cell-growth pathways.

Strategies for Lead Compound Optimization and Design of Novel Analogs

The rich natural diversity of 2-(2-phenylethyl)chromones serves as a foundation for lead optimization. nih.gov The primary strategy employed by researchers involves the isolation and characterization of new, naturally occurring analogs from various Aquilaria and Gyrinops species to expand the understanding of SAR. nih.govnih.gov

Key optimization strategies emerging from the literature include:

Exploring Natural Diversity: Continuously screening extracts from agarwood to find novel derivatives with improved potency or different activity profiles. nih.govnih.govnih.gov

Semi-synthesis and Derivatization: Based on SAR insights, synthetic modifications can be made to promising natural scaffolds. This includes the introduction of different substituents (e.g., halogens) or the modification of existing functional groups (e.g., methylation of hydroxyls) to fine-tune activity and pharmacokinetic properties. nih.gov

Dimerization: The discovery of active dimeric chromones presents a novel strategy for lead optimization. nih.gov Linking two monomeric units can lead to compounds with unique spatial and binding properties, potentially targeting multiple sites or exhibiting enhanced affinity.

Biosynthetic Engineering: Understanding the biosynthetic pathways of these compounds in agarwood could enable the production of specific, highly active analogs through biotechnological approaches. mdpi.com

These strategies aim to build upon the foundational 2-(2-phenylethyl)chromone (B1200894) scaffold to develop novel analogs with superior therapeutic potential.

Advanced Computational and Theoretical Chemistry Applications

Quantum Chemical Calculations for Electronic and Structural Characterization (e.g., DFT, FMO, MEP)

Quantum chemical calculations are instrumental in characterizing the electronic and structural properties of molecules. Methods like Density Functional Theory (DFT), Frontier Molecular Orbital (FMO) theory, and Molecular Electrostatic Potential (MEP) analysis provide a detailed picture of a molecule's reactivity and interaction potential.

Density Functional Theory (DFT) studies are used to determine the optimized geometry and electronic structure of molecules. For chromone (B188151) derivatives, DFT calculations, often employing functionals like B3LYP with a suitable basis set, help in understanding their structural parameters. nih.gov

Frontier Molecular Orbital (FMO) theory focuses on the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). wikipedia.org The energy gap between the HOMO and LUMO is a critical parameter for determining a molecule's chemical reactivity, kinetic stability, and optical properties. wikipedia.orgresearchgate.net A smaller HOMO-LUMO gap suggests higher reactivity. nih.gov In the context of chroman-4-ones, FMO analysis can reveal how the phenylethyl substituent influences the electronic properties of the chroman-4-one core. The HOMO density is often located over the chromanone ring, indicating its electron-donating nature, while the LUMO may be distributed across other parts of the molecule, highlighting potential sites for nucleophilic attack. researchgate.netresearchgate.net

Molecular Electrostatic Potential (MEP) mapping provides a visual representation of the charge distribution on a molecule's surface. researchgate.netrsc.org It identifies regions that are electron-rich (negative potential, typically colored red) and electron-poor (positive potential, typically colored blue), which are crucial for understanding non-covalent interactions like hydrogen bonding and electrostatic interactions with biological targets. researchgate.net For chroman-4-one derivatives, the MEP can highlight the electronegative oxygen atoms of the carbonyl and ether groups as potential hydrogen bond acceptors, a key feature for receptor binding. researchgate.net

| Computational Method | Application to (S)-2-(2-Phenylethyl)chroman-4-one | Key Insights |

| Density Functional Theory (DFT) | Optimization of molecular geometry and calculation of electronic properties. | Provides accurate structural parameters and electronic distribution. nih.gov |

| Frontier Molecular Orbital (FMO) Theory | Analysis of HOMO-LUMO energy gap and orbital distributions. | Predicts chemical reactivity and identifies sites for electrophilic/nucleophilic attack. wikipedia.orgnih.gov |

| Molecular Electrostatic Potential (MEP) Analysis | Visualization of electrostatic potential on the molecular surface. | Identifies regions for hydrogen bonding and other non-covalent interactions. researchgate.netrsc.org |

Molecular Docking and Dynamics Simulations for Ligand-Target Interactions

Molecular docking and dynamics simulations are powerful computational techniques used to predict how a ligand, such as this compound, interacts with a biological target, typically a protein or enzyme. These methods are fundamental in modern drug design, enabling the rational design of more potent and selective inhibitors.

Molecular docking predicts the preferred orientation of a ligand when bound to a receptor, forming a stable complex. nih.govresearchgate.net The process involves sampling a large number of possible conformations and orientations of the ligand within the binding site and scoring them based on their binding energy. nih.gov For chroman-4-one derivatives, docking studies have been employed to investigate their potential as inhibitors of various enzymes. researchgate.netnih.gov These studies can reveal key interactions, such as hydrogen bonds and π-π stacking, that contribute to the binding affinity. nih.gov The binding affinity, often expressed as a binding energy (e.g., in kcal/mol), provides a quantitative measure of the strength of the interaction. nih.gov

For instance, docking studies on similar chromone derivatives have shown their potential to bind to the active sites of enzymes like cyclooxygenases (COX-1 and COX-2) and 5-lipoxygenase (5-LOX), which are involved in inflammatory processes. mdpi.com The binding affinities of chroman-4-one based inhibitors with Sirtuin 2 (SIRT2) have also been identified. nih.gov

While molecular docking provides a static picture of the ligand-receptor interaction, molecular dynamics (MD) simulations offer a dynamic view, simulating the movement of atoms over time. nih.govnih.gov MD simulations can reveal the conformational flexibility of both the ligand and the receptor upon binding and help to understand the stability of the complex. nih.gov By observing the trajectory of the simulation, researchers can gain insights into how the ligand induces conformational changes in the receptor and how the receptor recognizes and accommodates the ligand. This dynamic understanding is crucial for designing ligands that can effectively and specifically bind to their intended targets.

In Silico Absorption, Distribution, Metabolism, and Excretion (ADME) Profile Evaluation and Drug-likeness Assessment

Before a compound can be considered a viable drug candidate, its pharmacokinetic properties, collectively known as ADME (Absorption, Distribution, Metabolism, and Excretion), must be evaluated. sciensage.info In silico ADME prediction tools have become an integral part of the early-stage drug discovery process, as they can help to identify compounds with poor pharmacokinetic profiles before significant resources are invested in their synthesis and testing. researchgate.netscispace.com

The drug-likeness of a compound is often assessed using rules such as Lipinski's Rule of Five, which sets criteria for molecular weight, lipophilicity (logP), and the number of hydrogen bond donors and acceptors. nih.gov In silico tools can predict a wide range of ADME properties, including:

Absorption: Prediction of gastrointestinal (GI) absorption and oral bioavailability. nih.gov

Distribution: Estimation of plasma protein binding and blood-brain barrier permeability.

Metabolism: Identification of potential sites of metabolism by cytochrome P450 enzymes. nih.gov

Excretion: Prediction of the route and rate of elimination from the body.

For chroman-4-one derivatives, in silico ADME studies have been performed to evaluate their potential as orally active drugs. nih.govnih.gov These studies can provide valuable information on their likely bioavailability and metabolic stability, guiding further optimization of their chemical structure to improve their drug-like properties. sciensage.info

| ADME Parameter | Predicted Property for Chroman-4-one Derivatives | Implication for Drug Development |

| Absorption | Good gastrointestinal (GI) absorption predicted. nih.gov | Potential for oral administration. |

| Distribution | Varies depending on specific substitutions. | Influences tissue penetration and efficacy. |

| Metabolism | Potential for metabolism by cytochrome P450 enzymes. nih.gov | Affects half-life and potential for drug-drug interactions. |

| Excretion | Dependent on the overall physicochemical properties. | Determines the clearance rate from the body. |

| Drug-likeness | Generally compliant with Lipinski's Rule of Five. nih.gov | Indicates a favorable profile for a potential drug candidate. |

Natural Origin, Isolation, and Biosynthetic Pathways of S 2 2 Phenylethyl Chroman 4 One Precursors and Analogs

Occurrence in Botanical Sources

(S)-2-(2-Phenylethyl)chroman-4-one and its analogs are characteristic chemical constituents of agarwood, the resinous wood produced by Aquilaria species. frontiersin.org In China, Aquilaria sinensis (Lour.) Gilg is the primary plant source for the production of agarwood. frontiersin.orgnih.gov These compounds have also been isolated from Aquilaria crassna found in Cambodia. researchgate.net The accumulation of 2-(2-phenylethyl)chromones (PECs) and their derivatives is a key indicator of agarwood formation. frontiersin.org

The resinous wood of A. sinensis has been found to contain a variety of 2-(2-phenylethyl)-4H-chromen-4-one derivatives. nih.gov Research has led to the isolation of numerous known and novel compounds from Chinese eaglewood, including various 2-(2-phenylethyl)chromones. nih.govnih.gov For instance, Aquisinenins G–I, which are dimeric derivatives of 5,6,7,8-tetrahydro-2-(2-phenylethyl)chromone, have been isolated from the ethanol (B145695) extract of Hainan agarwood derived from Aquilaria sinensis. mdpi.com

The following table provides a summary of some 2-(2-phenylethyl)chroman-4-one precursors and analogs found in Aquilaria species.

| Compound Name | Botanical Source | Reference |

| 7-methoxy-2-[2-(4'-hydroxy-phenyl)ethyl]chromone | Aquilaria sinensis | nih.gov |

| 7-hydroxy-2-[2-(4'-methoxyphenyl)ethyl]chromone | Aquilaria sinensis | nih.gov |

| 5,6-dihydroxy-2-[2-(3'-hydroxy-4'-methoxyphenyl)ethyl]chromone | Aquilaria sinensis | nih.gov |

| 6-hydroxy-5-methoxy-2-(2-phenyl-ethyl)chromone | Aquilaria sinensis | nih.gov |

| 5,6,7,8-tetrahydroxy-2-(3-hydroxy-4-methoxyphenethyl)-5,6,7,8-tetrahydro-4H-chromen-4-one | Aquilaria sinensis | nih.gov |

| Aquisinenins G–I | Aquilaria sinensis | mdpi.com |

| 7-Methoxy-2-[2-(3-hydroxy-4-methoxyphenyl)ethyl]chromone | Aquilaria crassna | researchgate.net |

Methodologies for Extraction, Isolation, and Purification from Natural Matrices

The extraction and isolation of this compound precursors and analogs from their natural botanical sources typically involve a series of chromatographic and spectroscopic techniques. The general workflow begins with the extraction of the plant material, usually the resinous heartwood of Aquilaria species, with an organic solvent.

A common initial step is the extraction of the agarwood with ethanol. nih.govmdpi.com Following this, the crude extract is subjected to various chromatographic methods to separate the complex mixture of compounds. These methods can include column chromatography over silica (B1680970) gel, Sephadex LH-20, and preparative high-performance liquid chromatography (HPLC).

The structural elucidation of the isolated compounds is then carried out using a combination of spectroscopic techniques. These include:

Mass Spectrometry (MS): To determine the molecular weight and elemental composition of the compounds. nih.gov

Nuclear Magnetic Resonance (NMR) Spectroscopy: 1D (¹H and ¹³C) and 2D (COSY, HSQC, HMBC) NMR experiments are crucial for determining the detailed chemical structure and stereochemistry of the molecules. nih.govmdpi.com

Infrared (IR) and Ultraviolet (UV) Spectroscopy: To identify functional groups and conjugated systems within the molecule. researchgate.net

For chiral molecules like this compound, the absolute configuration is often determined by comparing experimental and computed electronic circular dichroism (ECD) data. mdpi.com

Investigation of Biosynthetic Routes and Enzymes Involved in Formation

The biosynthesis of 2-(2-phenylethyl)chromones (PECs) is a complex process that is not yet fully elucidated, but research has begun to shed light on the key pathways and enzymes involved. scilit.comnih.gov These compounds are believed to be synthesized via a pathway that combines elements of the phenylpropanoid and polyketide pathways.

A key step in the proposed biosynthetic pathway is the condensation of a phenylpropanoid-derived precursor, such as cinnamoyl-CoA or p-coumaroyl-CoA, with three molecules of malonyl-CoA. This reaction is catalyzed by a type III polyketide synthase (PKS). scilit.com This initial condensation reaction forms a tetraketide intermediate, which then undergoes cyclization and aromatization to form the chromone (B188151) skeleton.

Recent studies have identified several candidate PKS genes in Aquilaria sinensis that are likely involved in PEC biosynthesis. scilit.com Furthermore, O-methyltransferases (OMTs) play a significant role in the structural diversification of the chromone core by catalyzing the methylation of hydroxyl groups. nih.gov Cytochrome P450 monooxygenases are also thought to be involved in the hydroxylation of the chromone ring and the phenylethyl side chain. nih.gov

The biosynthesis of the saturated chroman-4-one ring system of this compound likely proceeds through the reduction of the corresponding 2-(2-phenylethyl)chromone (B1200894) precursor. However, the specific enzymes responsible for this reduction in Aquilaria species have not yet been definitively identified.

Factors Influencing Natural Accumulation and Chemical Diversity in Biological Systems

The accumulation of this compound precursors and analogs in Aquilaria species is primarily a defense response to various biotic and abiotic stresses. frontiersin.org Healthy, undamaged Aquilaria trees contain very low levels of these compounds. The production and accumulation of the resinous heartwood, rich in these chromone derivatives, is triggered by factors such as:

Mechanical Injury: Wounding the tree trunk is a common method used to artificially induce agarwood formation. frontiersin.org

Fungal Infection: The plant's defense mechanisms are activated in response to microbial pathogens, leading to the production of these secondary metabolites. frontiersin.org

The chemical diversity of the 2-(2-phenylethyl)chromone derivatives found in agarwood is influenced by several factors. The specific species of Aquilaria, the geographical location, the age of the tree, and the nature of the inducing stimulus all contribute to the unique chemical profile of the resulting agarwood. nih.gov For example, different inducing methods can lead to variations in the types and concentrations of chromones produced.

Furthermore, the expression levels of the biosynthetic genes, such as PKSs and OMTs, are regulated by transcription factors, which are in turn responsive to the external stress signals. nih.gov This complex regulatory network allows the plant to fine-tune the production of these defensive compounds in response to specific threats, leading to the observed chemical diversity.

Sophisticated Spectroscopic and Stereochemical Elucidation Techniques

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, 2D-NMR)

High-Resolution Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of organic molecules. It provides detailed information about the carbon-hydrogen framework of a compound.

¹H NMR Spectroscopy

| Proton | Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz |

| H-8 | 8.24 | d | 8.9 |

| H-Ar (2H) | 7.93 | dd | 7.3, 2.2 |

| H-6 | 7.70 | t | 8.4 |

| H-Ar (4H) | 7.55 | dd | 16.8, 7.7 |

| H-7 | 7.42 | t | 7.5 |

| H-3 | 6.83 | s | |

| Data for 2-phenyl-4H-chromen-4-one, a related compound. |

¹³C NMR Spectroscopy

Carbon-13 NMR (¹³C NMR) spectroscopy provides information about the different carbon environments in a molecule. The number of signals corresponds to the number of non-equivalent carbons.

| Carbon | Chemical Shift (δ) ppm |

| C-4 | 178.39 |

| C-2 | 163.31 |

| C-8a | 156.20 |

| C-6 | 133.76 |

| C-Ar | 131.69 |

| C-Ar | 131.60 |

| C-Ar | 129.02 |

| C-Ar | 126.24 |

| C-5 | 125.64 |

| C-7 | 125.20 |

| C-4a | 123.94 |

| C-8 | 118.09 |

| C-3 | 107.53 |

| Data for 2-phenyl-4H-chromen-4-one, a related compound. |

2D-NMR Spectroscopy

Two-dimensional NMR (2D-NMR) techniques, such as COSY, HSQC, and HMBC, are powerful tools for establishing the connectivity between atoms in a molecule. libretexts.orgharvard.edu

COSY (Correlation Spectroscopy) reveals proton-proton couplings, helping to identify adjacent protons in the molecular structure. libretexts.org Cross-peaks in a COSY spectrum indicate that two protons are coupled to each other. libretexts.org

HSQC (Heteronuclear Single Quantum Coherence) correlates proton signals with the signals of directly attached carbons. libretexts.org This is invaluable for assigning carbon signals based on the assignments of their attached protons. libretexts.org